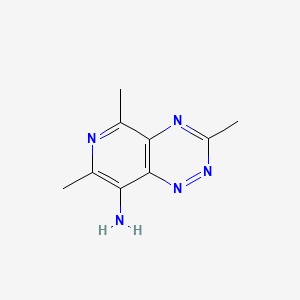
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine is a nitrogen-containing heterocyclic compound This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazine ring The presence of three methyl groups at positions 3, 5, and 7 adds to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,7-trimethylpyridine with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,7-Trimethylpyridine: A precursor in the synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazin-8-ylamine.
1,2,4-Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.
Pyridine Derivatives: Compounds with similar pyridine ring structures but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the fusion of pyridine and triazine rings
Propriétés
Numéro CAS |
121845-80-5 |
|---|---|
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
3,5,7-trimethylpyrido[3,4-e][1,2,4]triazin-8-amine |
InChI |
InChI=1S/C9H11N5/c1-4-7(10)9-8(5(2)11-4)12-6(3)13-14-9/h10H2,1-3H3 |
Clé InChI |
GDEPNWCPNVVBMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=N1)C)N=C(N=N2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


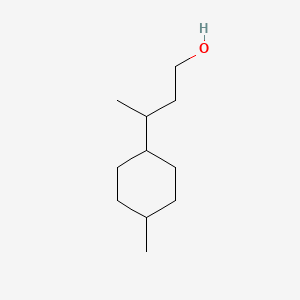


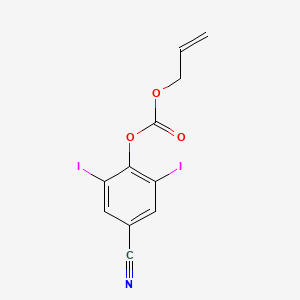

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)



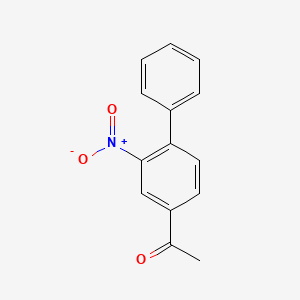

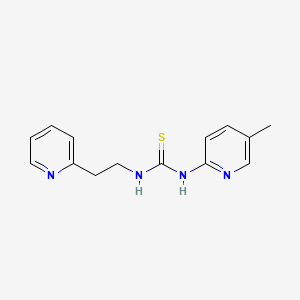
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)

